molecular formula C10H7ClN2O4S B7579762 2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid

2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B7579762
M. Wt: 286.69 g/mol
InChI Key: WQHXSWJMMSGLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid, also known as CFTRinh-172, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule has been shown to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in the regulation of ion transport across cell membranes. In

Mechanism of Action

2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid acts as a potent inhibitor of the CFTR protein by binding to a specific site on the protein and preventing its function. This molecule has been shown to block the chloride channel activity of CFTR, which is essential for the regulation of ion transport across cell membranes. 2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has also been shown to inhibit the ATPase activity of CFTR, which is required for the energy-dependent transport of ions.
Biochemical and Physiological Effects:
2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. Inhibition of CFTR by 2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has been shown to decrease the secretion of chloride ions in various tissues, including the airways, intestine, and kidney. This molecule has also been shown to reduce the production of mucus in the airways, which is a hallmark of cystic fibrosis. Additionally, 2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has been shown to have anti-inflammatory effects in the lungs, which may be beneficial in the treatment of respiratory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid is its specificity for CFTR, which makes it a valuable tool for studying the function of this protein in various tissues. Additionally, this molecule has been shown to be effective in inhibiting CFTR activity in vivo, making it a useful tool for studying the role of CFTR in disease pathogenesis. However, 2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has some limitations as well. This molecule has been shown to have off-target effects on other ion channels, which may complicate its use in some experimental settings. Additionally, the long-term effects of 2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid on CFTR function and overall health are not yet fully understood.

Future Directions

For research on 2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid include the development of more potent and selective inhibitors of CFTR, as well as further investigation into its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid involves a multistep process that begins with the reaction of 5-chlorofuran-2-carboxylic acid with thionyl chloride to form 5-chlorofuran-2-carbonyl chloride. This intermediate is then reacted with 2-aminomethylthiazole to produce 2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid. The final product is purified using chromatography techniques to obtain a high-purity compound suitable for research purposes.

Scientific Research Applications

2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has been widely used in scientific research to investigate the role of CFTR in various physiological and pathological processes. This molecule has been shown to inhibit the activity of CFTR in a dose-dependent manner, making it a valuable tool for studying the function of this protein. 2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has been used to study the role of CFTR in ion transport across cell membranes, as well as its involvement in diseases such as cystic fibrosis, secretory diarrhea, and polycystic kidney disease.

properties

IUPAC Name

2-[[(5-chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O4S/c11-7-2-1-6(17-7)9(14)12-3-8-13-5(4-18-8)10(15)16/h1-2,4H,3H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHXSWJMMSGLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C(=O)NCC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid

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